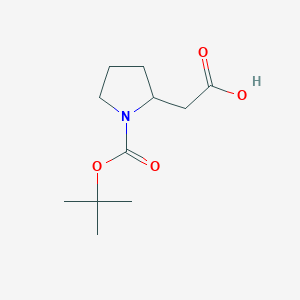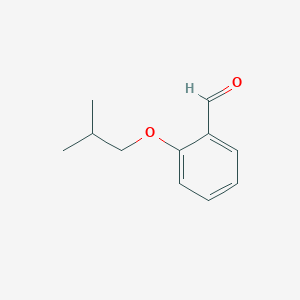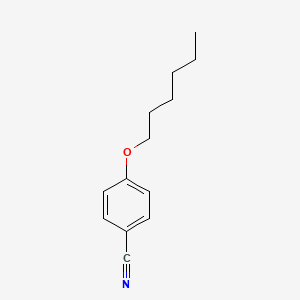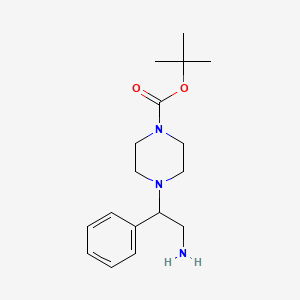
2-(1-(叔丁氧羰基)吡咯烷-2-基)乙酸
描述
The compound "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" is a nitrogenous organic molecule that is part of a class of compounds with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality.
Synthesis Analysis
The synthesis of related compounds involves the use of protective groups and various synthetic routes. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method . This method could potentially be adapted for the synthesis of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl groups has been studied using various analytical techniques. X-ray diffraction studies have been used to confirm the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, revealing that it crystallizes in the triclinic space group with specific cell parameters . Similarly, the molecular structure of related compounds can be determined and compared with theoretical models using density functional theory (DFT) calculations .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its role in protecting amines during synthesis. The chemical behavior of this group in reactions is well-documented, although the provided papers do not specifically address the reactions of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid". However, insights can be drawn from the oxidative cyclization reactions and coordination behavior of related compounds, such as the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine through cobalt(II) coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the tert-butoxycarbonyl group can be inferred from spectroscopic data, such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to reveal physicochemical properties . The intermolecular hydrogen bonds observed in the crystal structure of related compounds suggest potential for forming stable associations, which could be relevant for the compound of interest .
科学研究应用
合成和化学结构分析
2-(1-(叔丁氧羰基)吡咯烷-2-基)乙酸主要用于合成复杂有机化合物和研究其化学结构。例如,它用于从吡咯制备氮杂双环[3.2.0]庚烷-7-酮,其中它促进催化氢化过程。当化合物中的氮原子被叔丁氧羰基取代时,该过程更有效,这有助于在氢化过程中实现高的面立体选择性 (Gilchrist、Lemos 和 Ottaway,1997)。
在发散合成中的作用
该化合物在发散合成方法中也起着重要作用。它参与与烯胺的反应,根据所使用的溶剂和温度,它有助于合成各种化合物,如 5,6-二氢-4H-哒嗪和 1-氨基吡咯。这些反应可以进行不同的机理,如立体专一环加成或加成/环化途径 (Rossi 等人,2007)。
在固相合成中的应用
它在肽异构体的固相合成中起着至关重要的作用。该化合物在酸性条件下的稳定性及其产生醛的能力使其成为组合化学中的有价值的组分。它用于生产 N-Boc N,O-缩醛,它们在固相合成中用作醛保护基 (Groth 和 Meldal,2001)。
在核酸研究中的应用
该化合物在核酸的研究中至关重要,尤其是在吡咯烷 PNA(肽核酸)的合成中。它参与反式-L/D-2-(叔丁氧羰基氨基甲基)-4-(胸腺嘧啶-1-基)吡咯烷-1-基乙酸的合成,这对于系统的 DNA/RNA 复合物研究至关重要 (Kumar 和 Meena,2003)。
量子化学研究
该化合物也是量子化学研究的主题,其中分析了它的分子特性,例如最高占据分子轨道和最低未占据分子轨道。该分析对于理解该化合物的反应性和与其他分子的相互作用至关重要 (Bouklah 等人,2012)。
安全和危害
作用机制
Mode of Action
Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that the compound might interact with its targets to modulate their function or stability, but this needs to be confirmed with further studies.
Result of Action
As mentioned earlier, similar compounds have been used in PROTAC development, suggesting potential involvement in targeted protein degradation .
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398571 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | |
CAS RN |
194154-91-1 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)







